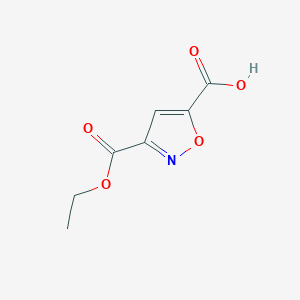

Ácido 3-(Etoxi carbonil)isoxazol-5-carboxílico

Descripción general

Descripción

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, also known as ECI, is an important organic acid and a key intermediate in the synthesis of many pharmaceuticals and other compounds. ECI is an important building block for the synthesis of a variety of compounds and is widely used in the pharmaceutical, agrochemical, and fine chemical industries. ECI is a highly versatile molecule and has been used in the synthesis of a variety of compounds, including antibiotics, antivirals, antifungals, and other drugs.

Aplicaciones Científicas De Investigación

Descubrimiento y desarrollo de fármacos

Los anillos isoxazólicos, como los que se encuentran en el ácido 3-(Etoxi carbonil)isoxazol-5-carboxílico, están muy presentes en muchos fármacos disponibles en el mercado debido a su significativa actividad biológica . Son particularmente valiosos en el descubrimiento de fármacos por su capacidad para unirse a diversos objetivos biológicos, ofreciendo un espacio químico diverso para posibles agentes terapéuticos. Este compuesto puede utilizarse para sintetizar fármacos novedosos con posibles propiedades anticancerígenas, antibacterianas y antimicrobianas.

Síntesis orgánica

En química orgánica, el ácido 3-(Etoxi carbonil)isoxazol-5-carboxílico sirve como un versátil bloque de construcción para la construcción de moléculas complejas . Su reactividad permite la creación de diversos andamios heterocíclicos funcionalizados, que son esenciales para desarrollar nuevos métodos de síntesis y acelerar el proceso de descubrimiento de fármacos.

Nanocatálisis

La estructura del compuesto es propicia para aplicaciones de nanocatálisis, donde puede participar en el desarrollo de nuevas estrategias de síntesis ecológicas . Se puede utilizar para crear catalizadores que faciliten las reacciones a nanoescala, lo que lleva a procesos químicos más eficientes y sostenibles.

Aplicaciones de detección

Los derivados de isoxazol, incluido el ácido 3-(Etoxi carbonil)isoxazol-5-carboxílico, pueden integrarse en dispositivos de detección debido a su reactividad y capacidad para interactuar con diversos analitos . Estos compuestos se pueden utilizar para desarrollar sensores con alta sensibilidad y selectividad para el monitoreo ambiental o el diagnóstico médico.

Investigación anticancerígena

La parte isoxazol es un componente crítico en el diseño de fármacos anticancerígenos . Los investigadores pueden usar el ácido 3-(Etoxi carbonil)isoxazol-5-carboxílico para sintetizar compuestos que pueden actuar como inhibidores de proteínas o vías específicas relacionadas con el cáncer, contribuyendo al descubrimiento de nuevas terapias contra el cáncer.

Síntesis orientada a la diversidad

Este compuesto juega un papel significativo en la síntesis orientada a la diversidad, que tiene como objetivo producir una amplia gama de moléculas estructuralmente diversas para la detección biológica . Se puede utilizar para generar rápidamente una colección diversa de moléculas, ampliando así el alcance de las entidades químicas disponibles para el desarrollo de fármacos y otras aplicaciones.

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Análisis Bioquímico

Biochemical Properties

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives, including 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, have been shown to act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can modulate the acetylation status of histones, thereby affecting gene transcription and cellular processes.

Cellular Effects

The effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it has been reported to affect the metabolic pathways of cancer cells, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . This inhibition leads to an accumulation of acetylated histones, which promotes a more relaxed chromatin structure and enhances gene transcription. Furthermore, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid may also interact with other proteins and enzymes, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects are particularly relevant in the context of cancer metabolism, where 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can disrupt the metabolic pathways that support rapid cell proliferation .

Transport and Distribution

The transport and distribution of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes . Additionally, the interaction of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid with binding proteins can affect its stability and bioavailability .

Subcellular Localization

The subcellular localization of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and chromatin structure . Understanding the subcellular localization of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICMWFKVBQBQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297572 | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133674-44-9 | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

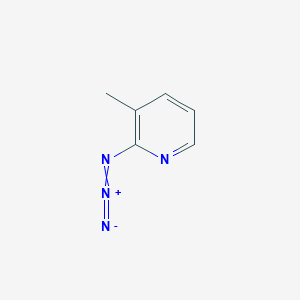

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)